瑞美泊利德

描述

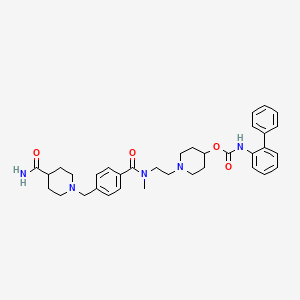

Rimeporide is a first-in-class sodium/proton exchanger Type 1 inhibitor (NHE-1 inhibitor) that has been repositioned by EspeRare for patients with Duchenne Muscular Dystrophy (DMD) .

Synthesis Analysis

Historically, NHE-1 inhibitors were developed for cardiac therapeutic interventions . There is considerable overlap in the pathophysiological mechanisms in Congestive Heart Failure (CHF) and in cardiomyopathy in DMD, therefore NHE-1 inhibition could be a promising pharmacological approach to the cardiac dysfunctions observed in DMD .Molecular Structure Analysis

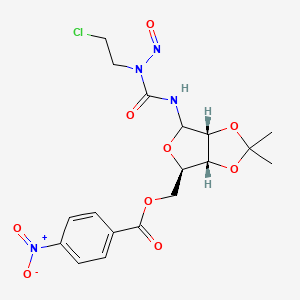

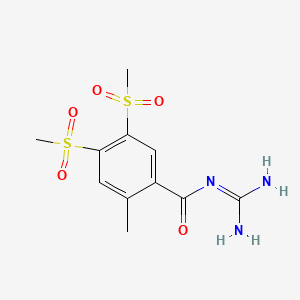

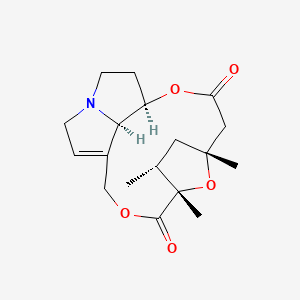

The molecular formula of Rimeporide is C11H15N3O5S2 and its molecular weight is 333.38 .Chemical Reactions Analysis

Rimeporide has been shown to have anti-fibrotic and anti-inflammatory properties . It has been studied in various animal models including dystrophin-deficient (mdx) mice .It is well absorbed orally and reaches pharmacological concentrations from the lowest dose .

科学研究应用

杜氏肌营养不良症 (DMD) 治疗

瑞美泊利德已被重新定位用于患有杜氏肌营养不良症 (DMD) 的患者,这是一种以进行性肌肉退化和无力为特征的遗传性疾病。它是一种钠/质子交换器 1 型抑制剂 (NHE-1 抑制剂),历史上曾用于心脏治疗干预。 一项 Ib 期研究报告称,瑞美泊利德在 DMD 患者中安全有效,并在安全性、药代动力学 (PK) 和药效学 (PD) 生物标志物方面取得了积极成果 .

肺动脉高压 (PAH)

瑞美泊利德在逆转 SuHx 诱导的肺动脉高压 (PAH) 以及右心室 (RV) 功能障碍方面显示出希望。 它还减弱了肺和 RV 炎症,并降低了 RV NHE-1 蛋白表达,后者在 PAH 状况下更高 .

抗炎作用

该药物已证明具有抗炎作用,通过减少肺和 RV 组织中巨噬细胞的存在,而巨噬细胞是炎症的指示。 这表明瑞美泊利德在 PAH 以外的炎症性疾病中具有更广泛的应用 .

药代动力学研究

瑞美泊利德的药代动力学特征已被评估,以了解其吸收、分布、代谢和排泄 (ADME) 特性。 这些信息对于确定不同患者群体的适当剂量方案至关重要 .

安全性和耐受性评估

已经进行了全面的安全性评估,以确保瑞美泊利德对人体安全。 研究重点关注其经口治疗后长期耐受性,这对于 DMD 等慢性疾病至关重要 .

未来方向

作用机制

Target of Action

Rimeporide primarily targets an ion pump known as the sodium–hydrogen antiporter 1 (NHE-1) . This pump plays a crucial role in regulating pH, sodium, and calcium levels within cells .

Mode of Action

Rimeporide acts by blocking the NHE-1 ion pump . While the exact mechanism is still under investigation, it is speculated that the inhibition of this pump leads to a reduction in pH, sodium, and calcium overload in the cells of patients with Duchenne muscular dystrophy .

Biochemical Pathways

The inhibition of the NHE-1 ion pump by Rimeporide affects several biochemical pathways. For instance, it has been observed that Rimeporide can improve hemodynamic variables in the pulmonary circulation and the right ventricle, decrease right ventricle hypertrophy, pulmonary vascular remodeling, inflammation, and fibrosis . It also appears to decrease the p-Akt/Akt ratio and stimulate the autophagy flux, mainly in the right ventricle .

Pharmacokinetics

The pharmacokinetics of Rimeporide are still under investigation. It has been administered orally in clinical trials, suggesting that it has some degree of bioavailability .

Result of Action

Rimeporide’s action results in several molecular and cellular effects. It has been shown to reverse pulmonary arterial hypertension (PAH) and right ventricular (RV) dysfunction induced by the Sugen5416/hypoxia model . It also blunts pulmonary and RV inflammation, reduces RV NHE-1 protein expression, and decreases RV hypertrophy and fibrosis .

Action Environment

The action of Rimeporide can be influenced by environmental factors such as hypoxia. For instance, in a preclinical hypoxic model of pulmonary hypertension, Rimeporide was shown to ameliorate right ventricular dysfunction and pulmonary arterial hypertension . .

属性

IUPAC Name |

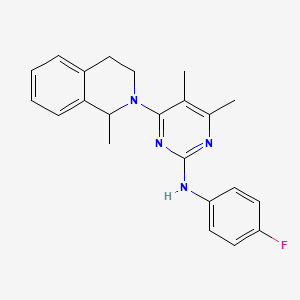

N-(diaminomethylidene)-2-methyl-4,5-bis(methylsulfonyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5S2/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13/h4-5H,1-3H3,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROMEQPXDKRRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870177 | |

| Record name | Rimeporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187870-78-6 | |

| Record name | N-(Aminoiminomethyl)-2-methyl-4,5-bis(methylsulfonyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187870-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimeporide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187870786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimeporide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimeporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIMEPORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6B4V5743 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Rimeporide?

A1: Rimeporide functions as a selective inhibitor of the sodium-hydrogen antiporter 1 (NHE-1) protein. [, , ] This protein plays a crucial role in regulating intracellular pH by extruding protons (H+) in exchange for sodium ions (Na+). By inhibiting NHE-1, Rimeporide disrupts this balance, impacting various cellular processes.

Q2: How does Rimeporide's inhibition of NHE-1 translate to therapeutic benefits in the context of ischemic stroke?

A2: Research suggests that following an ischemic stroke, NHE-1 activity contributes to detrimental inflammation and white matter damage. [] Rimeporide's inhibition of NHE-1 in this context has been shown to reduce microglial inflammatory responses and promote oligodendrogenesis (the generation of oligodendrocytes, cells crucial for myelin production). This, in turn, enhances white matter repair and leads to improved motor and cognitive function recovery in animal models. []

Q3: Has Rimeporide demonstrated therapeutic potential in other disease models?

A3: Yes, beyond ischemic stroke, Rimeporide has shown promise in preclinical studies for Duchenne Muscular Dystrophy (DMD). [, , , , ] While the exact mechanisms are still under investigation, studies suggest that Rimeporide may offer protective effects on left ventricular function in DMD models. []

Q4: What is the current status of Rimeporide's clinical development?

A4: Rimeporide has undergone Phase Ib clinical trials in young patients with Duchenne Muscular Dystrophy to assess its safety, tolerability, and pharmacokinetics. [, ] Results from these trials provide valuable insights into the drug's behavior in humans and guide further clinical development.

Q5: Are there any known interactions between Rimeporide and other molecules?

A5: Research indicates that Rimeporide, along with other guanidine ligands like amiloride and cariporide, interacts with DNA. [] While the exact implications of this interaction are not fully elucidated, it suggests a potential area for further investigation regarding Rimeporide's broader biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

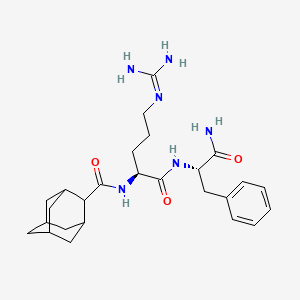

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B1680566.png)